(R)-Bufuralol Hydrochloride is a chiral compound recognized for its significant pharmacological properties, particularly as a selective antagonist of β-adrenergic receptors. It is primarily utilized in the management of hypertension and serves as a valuable tool in pharmacokinetic studies due to its metabolism by cytochrome P450 enzymes. The compound is classified as a β-adrenoceptor blocker, with its (S)-enantiomer exhibiting markedly higher activity compared to (R)-bufuralol, making the latter an important subject of study in medicinal chemistry.
(R)-Bufuralol Hydrochloride is derived from bufuralol, which is synthesized through various methods, including dynamic kinetic resolution and chemoenzymatic approaches. This compound belongs to the class of β-adrenergic antagonists, which are widely used in clinical settings to treat cardiovascular conditions, particularly hypertension. The (R)-enantiomer has been shown to have distinct pharmacokinetic properties that make it suitable for specific therapeutic applications.
The synthesis of (R)-bufuralol has been achieved through several innovative methods:
The synthesis typically requires precise control over reaction conditions such as temperature and substrate concentration to maximize yield and enantioselectivity. The use of specific lipases has been shown to enhance the efficiency of the resolution process.
(R)-Bufuralol Hydrochloride has a well-defined molecular structure characterized by its chiral center. The chemical formula is CHClNO, and its structure can be represented as follows:
The compound features a benzofuran moiety that contributes to its biological activity.
(R)-Bufuralol participates in various chemical reactions, primarily focused on its metabolic pathways. It is metabolized by cytochrome P450 enzymes into three main metabolites: 1′-hydroxybufuralol, 1′-oxobufuralol, and 1′2′-ethenylbufuralol. These reactions are crucial for understanding its pharmacokinetics and potential drug interactions .
The metabolic conversion involves hydroxylation processes mediated by specific cytochrome P450 isoforms, notably CYP2D6. This pathway highlights the importance of genetic variability in drug metabolism among individuals.
(R)-Bufuralol functions primarily as a β-adrenoceptor antagonist. Its mechanism involves blocking β-adrenergic receptors, which leads to decreased heart rate and blood pressure. The selectivity for these receptors makes it effective in treating hypertension without significant side effects associated with non-selective adrenergic blockers.
The interaction with β-adrenoceptors can be quantitatively analyzed using pharmacological assays that measure changes in heart rate or blood pressure in response to varying concentrations of (R)-bufuralol.
Relevant data indicate that (R)-bufuralol maintains its integrity under standard laboratory conditions but should be handled with care due to potential degradation pathways.
(R)-Bufuralol Hydrochloride finds diverse applications in both clinical and research settings:
(R)-Bufuralol Hydrochloride is a chiral β-adrenergic receptor antagonist with the systematic name (1R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol hydrochloride. Its molecular formula is C₁₆H₂₄ClNO₂, with a molecular weight of 297.82–297.83 g/mol [2] [4] [6]. The compound features a benzofuran core substituted with a 7-ethyl group and an ethanolamine side chain terminating in a tert-butylamino group. The chiral center at the C1 position of the ethanol moiety adopts an R-configuration, critical for its pharmacological activity. The hydrochloride salt enhances stability and aqueous solubility [5] [9].
Table 1: Key Chemical Identifiers of (R)-Bufuralol Hydrochloride
Parameter | Value/Description |
---|---|
CAS Number | 57704-11-7 |
IUPAC Name | (1R)-2-(tert-butylamino)-1-(7-ethylbenzofuran-2-yl)ethanol hydrochloride |
Molecular Formula | C₁₆H₂₄ClNO₂ |
Molecular Weight | 297.83 g/mol |
SMILES | Cl.CCC1=CC=CC2=C1OC(=C2)C@@HO |
InChI Key | InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-/m1/s1 |
The pharmacological activity of bufuralol is highly enantioselective. The R-enantiomer demonstrates >100-fold greater β-adrenergic receptor affinity than the S-enantiomer due to optimal spatial alignment with the receptor’s binding pocket [2] [9]. Racemic bufuralol (CAS 54340-62-4) exists as a 1:1 mixture but exhibits non-linear pharmacokinetics because of stereoselective metabolism. CYP2D6 preferentially hydroxylates the R-enantiomer to inactive metabolites like 1′-hydroxybufuralol, while the S-enantiomer undergoes slower clearance [3] [5] [9]. Physicochemically, enantiomers share identical properties (melting point, solubility) but differ in optical rotation ([α]₂₅D = +25° for R-form) [6] [9].
Table 2: Enantiomer Comparison of Bufuralol Hydrochloride
Property | (R)-Bufuralol HCl | (S)-Bufuralol HCl | Racemic Mixture |
---|---|---|---|
CAS Number | 57704-11-7 | Not reported | 60398-91-6 |
β-Adrenergic IC₅₀ | 12 nM | >1 µM | 24 nM |
CYP2D6 Metabolism | Rapid (Km = 15 µM) | Slow | Biphasic kinetics |
Optical Rotation | +25° (c=1, methanol) | -25° (extrapolated) | 0° |
(R)-Bufuralol Hydrochloride is a white crystalline solid with a melting point of 140–142°C [6] [9]. It is freely soluble in water (>50 mg/mL) due to its ionic hydrochloride salt form, sparingly soluble in ethanol, and insoluble in apolar solvents like hexane. Stability studies indicate decomposition under prolonged UV light or acidic/basic conditions (pH <3 or >10), necessitating storage at 2–8°C in amber vials [4] [7]. Crystallographic data reveal a monoclinic lattice with hydrogen bonding between the protonated amine and chloride ion, and additional stabilization via O–H⋯O interactions involving the benzofuran oxygen [7] [9].
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR) (DMSO-d₆, 400 MHz):
Infrared Spectroscopy (IR) (KBr, cm⁻¹):
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7